3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two fluorine atoms, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzoic acid and 2,4-difluoroaniline.
Amidation Reaction: The 3-chloro-4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2,4-difluoroaniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of 3-chloro-N-(2,4-difluorophenyl)-4-hydroxybenzamide.
Reduction: Formation of 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzylamine.
Scientific Research Applications
3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Material Science: Used as a building block in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Employed in the study of protein-ligand interactions and enzyme inhibition mechanisms.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anticancer research.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4-difluorophenyl)propanamide
- 3-chloro-N-(2,4-difluorophenyl)benzamide
- 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide
Uniqueness
3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as enzyme inhibition and material science.
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(6-10(13)15)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGYRDOKTHLIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433689-16-8 |
Source
|
Record name | 3-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-METHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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